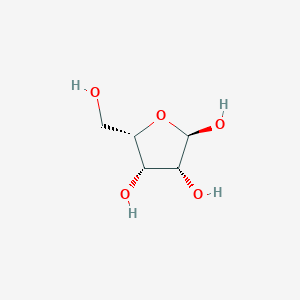

alpha-L-Lyxofuranose

Description

Contextualizing alpha-L-Lyxofuranose within Pentose Chemistry

Pentoses are monosaccharides containing five carbon atoms. wikipedia.org In aqueous solutions, these sugars predominantly exist in cyclic forms, which can be either five-membered rings (furanoses) or six-membered rings (pyranoses). oup.comglycopedia.eu The formation of these rings occurs through an intramolecular reaction between the carbonyl group and a hydroxyl group within the same molecule. units.it For an aldopentose like lyxose, this cyclization results in the formation of a new chiral center at the anomeric carbon (C-1), leading to two distinct anomers: alpha (α) and beta (β). oup.com

L-Lyxose is the L-enantiomer of lyxose and is a C'-2 epimer of xylose. wikipedia.org Its name is derived from reversing the prefix "xyl" in xylose. wikipedia.org When L-lyxose forms a five-membered ring, it is termed L-lyxofuranose. The "alpha" designation in this compound specifies the stereochemical configuration at the anomeric carbon. While lyxose itself is relatively rare in nature, it has been identified as a component of bacterial glycolipids. wikipedia.org

The structural diversity of pentoses, including arabinose, ribose, and xylose, is vast. glycopedia.eu Each of these can exist in L- and D-forms, as well as alpha and beta anomers in both furanose and pyranose ring structures. glycopedia.eu This diversity is a key reason for the wide range of functions carbohydrates perform in biological systems.

Significance of Furanose Forms in Glycobiological Systems

While pyranose rings are often more stable and thus more common for many sugars like glucose, furanose rings play crucial roles in various biological molecules. oup.com The five-membered furanose ring is not entirely flat and can adopt several low-energy conformations, often referred to as envelope and twist conformations. nih.gov This flexibility can be critical for the biological function of molecules containing furanose rings.

Perhaps the most well-known example of a furanose in a vital biological role is ribose, which exists as β-D-ribofuranose in the backbone of ribonucleic acid (RNA). ontosight.ainih.gov The furanose form is essential for the structure and function of RNA, participating in everything from protein synthesis to DNA repair. ontosight.ai Similarly, derivatives of other furanoses are integral to various biological processes. For instance, galactofuranose is a component of polysaccharides in organisms like Mycobacterium tuberculosis. oup.com

Although this compound itself is not as widespread as D-ribofuranose, its structural motifs are found in certain natural products and synthetic molecules of interest. For example, derivatives of L-lyxofuranose have been synthesized to create nucleoside analogues, which are molecules that mimic the structure of the building blocks of DNA and RNA. hoffmanlab.org These analogues are valuable tools in biochemical research and can have therapeutic applications. The study of such synthetic derivatives helps to elucidate the structure-activity relationships of enzymes and receptors that interact with furanose-containing molecules.

Historical Academic Perspectives on Lyxofuranose Research

The study of carbohydrate chemistry has a long history, with the elucidation of the structures of simple sugars like glucose by Emil Fischer in the late 19th century laying the foundation for the field. glycopedia.eu Early research focused on the synthesis and characterization of various monosaccharides and their derivatives.

Specific research into lyxose and its derivatives can be traced back to the early 20th century. For example, a 1930 article in the Journal of the Chemical Society discussed derivatives of lyxofuranose, indicating that the furanose form of this sugar was a subject of study. researchgate.net

In more recent times, research involving lyxofuranose has often been in the context of synthesizing complex molecules. For instance, L-lyxose and its derivatives serve as precursors in the synthesis of other important biomolecules. chemimpex.com The ability to chemically manipulate the lyxofuranose structure allows for the creation of novel compounds with potential applications in medicine and glycobiology. An example is the synthesis of 5-Deoxy-L-lyxose from a methyl α-L-lyxofuranoside derivative. evitachem.com Furthermore, research into spironucleosides, a class of conformationally restricted nucleosides, has included the synthesis of lyxofuranose analogues. mdpi.com These historical and ongoing research efforts underscore the importance of understanding the chemistry of less common sugars like this compound to advance the broader field of carbohydrate science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

40461-89-0 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5+/m0/s1 |

InChI Key |

HMFHBZSHGGEWLO-NRXMZTRTSA-N |

Isomeric SMILES |

C([C@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Alpha L Lyxofuranose and Its Derivations

Stereoselective Synthesis of Lyxofuranoside Anomers

The stereoselective synthesis of lyxofuranosides, particularly the control of the anomeric center to favor the α-L-configuration, is a formidable challenge in carbohydrate chemistry. The 1,2-cis relationship between the substituents at C-1 and C-2 in α-lyxofuranosides makes their synthesis non-trivial, often requiring carefully designed strategies to overcome the thermodynamic preference for the 1,2-trans anomer. nih.gov

Strategies for alpha-L-Lyxofuranose Anomer Control

Achieving control over the anomeric configuration in lyxofuranoside synthesis is crucial. The formation of the thermodynamically more stable β-anomer can be a significant hurdle when the α-anomer is the desired product. mdpi.com Various strategies have been developed to influence the stereochemical outcome of glycosylation reactions.

One effective strategy involves the use of neighboring group participation . An acyl-type protecting group at the C-2 position can participate in the reaction to form a cyclic oxonium ion intermediate, which shields one face of the glycosyl donor. This typically leads to the formation of a 1,2-trans glycosidic linkage. rsc.org To achieve the 1,2-cis linkage characteristic of α-L-lyxofuranosides, non-participating protecting groups are often employed at the C-2 position.

Another approach is the use of specific solvent effects. Ethereal solvents like diethyl ether and dioxane have been shown to favor the formation of α-glycosides, while nitrile solvents such as acetonitrile (B52724) tend to promote the formation of β-products. rsc.org This is attributed to the ability of ethereal solvents to stabilize the equatorial intermediate, leading to an SN2-type mechanism that results in the α-product. rsc.org

Furthermore, the choice of the glycosyl donor and promoter system is critical. The use of conformationally restricted donors can enforce a specific trajectory for the incoming nucleophile, leading to high stereoselectivity. For instance, xylofuranoside thioglycoside donors with a 2,3-O-xylylene protecting group have been used to achieve high α-selectivity in glycosylation reactions. acs.org

A summary of strategies for anomeric control is presented in the table below:

| Strategy | Principle | Outcome |

| Neighboring Group Participation | Use of a participating group (e.g., acetyl) at C-2. | Favors 1,2-trans products (β-L-lyxofuranosides). rsc.org |

| Non-Participating Groups | Use of non-participating groups (e.g., benzyl) at C-2. | Allows for kinetic control, potentially favoring α-anomers. |

| Solvent Effects | Ethereal solvents (e.g., diethyl ether, dioxane). | Promotes α-selectivity. rsc.org |

| Nitrile solvents (e.g., acetonitrile). | Promotes β-selectivity. rsc.org | |

| Conformationally Restricted Donors | Locking the furanose ring in a specific conformation. | High stereoselectivity for the desired anomer. acs.org |

| Promoter System | Choice of activator for the glycosyl donor. | Influences the reaction mechanism and stereochemical outcome. acs.org |

Synthesis of D- and L-Isomers of Lyxofuranosyl Derivatives

The synthesis of both D- and L-isomers of lyxofuranosyl derivatives is important for studying the stereochemical requirements of biological processes. The synthesis of these enantiomers typically starts from the corresponding D- or L-lyxose. nih.govacs.org For example, the synthesis of 2-substituted α-D- and α-L-lyxofuranosyl and 5-deoxylyxofuranosyl derivatives of 5,6-dichlorobenzimidazole has been reported, starting from D-lyxose and L-lyxose, respectively. nih.govacs.org

The general approach involves the protection of the hydroxyl groups of the starting sugar, followed by the introduction of a suitable leaving group at the anomeric position to create a glycosyl donor. This donor is then reacted with an acceptor molecule to form the desired glycoside. For instance, 1,2,3,5-tetra-O-acetyl-L-lyxofuranose can be condensed with a heterocyclic base to yield the corresponding α-nucleoside. nih.gov The synthesis of the D-isomers is carried out in an analogous manner starting from D-lyxose. nih.govacs.org

A key intermediate in the synthesis of L-lyxose derivatives is 5-deoxy-L-lyxose, which can be prepared from methyl (methyl α-L-lyxofuranosid)uronate through a sequence of reactions including protection, reduction, and deprotection steps. researchgate.net

Glycosylation Reactions Involving this compound Moieties

Glycosylation is a fundamental reaction in carbohydrate chemistry that involves the formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor. savemyexams.com These reactions can lead to the formation of O-, N-, S-, or C-glycosides, each with distinct properties and applications. wikipedia.org

Formation of C-Glycosidic Bonds in Lyxofuranosides

C-glycosides are carbohydrate analogues in which the anomeric oxygen atom is replaced by a carbon atom. wikipedia.org This C-C bond is significantly more stable towards enzymatic and chemical hydrolysis compared to the corresponding O-glycosidic bond, making C-glycosides attractive as stable mimics of natural O-glycosides. nih.govnumberanalytics.com

The synthesis of C-acyl α-D-lyxopyranosides has been achieved through a four-step one-pot method starting from persilylated monosaccharides and dithianes, using a copper catalyst. nih.gov This method demonstrates high α-selectivity. Furthermore, the resulting C-acyl α-glycosides can be isomerized to their β-anomers. nih.gov

Another approach involves the use of organometallic reagents. The addition of organometallic reagents to N-tert-butanesulfinyl glycosylamines has been studied for the stereoselective synthesis of iminosugar-C-glycosides. researchgate.net Rhenium(V) catalysis has also been employed for the formation of anomeric carbon-functionalized furanoside systems, including C-glycosides, with excellent stereoselectivities. nih.gov These reactions proceed through an oxocarbenium ion intermediate and can accommodate a broad range of nucleophiles. nih.gov

A summary of selected C-glycosylation methods is provided below:

| Method | Glycosyl Donor/Precursor | Nucleophile/Reagent | Catalyst/Promoter | Key Features |

| Copper-Catalyzed Dithiane Coupling | Persilylated lyxopyranose | Lithiated dithianes | Copper iodide | High α-selectivity, one-pot procedure. nih.gov |

| Rhenium-Catalyzed Glycosylation | Furanosidic acetals | Allylsilanes, enol ethers, aromatics | Oxo-rhenium complex | Broad nucleophile scope, high stereoselectivity. nih.gov |

| Addition to Glycosylamines | N-tert-butanesulfinyl glycosylamines | Organometallic reagents | - | Stereoselective synthesis of iminosugar C-glycosides. researchgate.netresearchgate.net |

O-Glycosylation Strategies for Lyxofuranose Derivatives

O-glycosylation involves the formation of a glycosidic bond between the anomeric carbon of a sugar and a hydroxyl group of an acceptor molecule. savemyexams.com The stereoselective synthesis of 1,2-cis O-glycosides, such as α-L-lyxofuranosides, is a significant challenge. nih.gov

One strategy to overcome this challenge is an indirect approach involving a C-2 epimerization. This method starts with the synthesis of a 1,2-trans-glycofuranoside, which is stereochemically easier to control via neighboring group participation. nih.gov For example, a derivative of L-lyxofuranose can be glycosylated using a participating group at C-2 to ensure the formation of the 1,2-trans product. Subsequently, the C-2 hydroxyl group is oxidized and then stereoselectively reduced to afford the desired 1,2-cis (α-L) configuration. nih.gov The use of L-Selectride in the reduction step has been shown to be crucial for achieving the required stereoselectivity. nih.gov

Thioglycosides are versatile glycosyl donors for O-glycosylation. For instance, 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-lyxofuranose is a thiosugar derivative that can be used in glycosylation reactions. ontosight.ai The activation of thioglycosides with promoters like N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid such as silver triflate (AgOTf) is a common method for glycosidic bond formation. acs.org

Targeted Derivatization of this compound

The targeted derivatization of this compound is essential for creating a diverse range of compounds for various applications, including as probes for biological systems or as building blocks for more complex molecules. Derivatization can involve modification of the hydroxyl groups or the anomeric carbon.

The synthesis of various 2-substituted alpha-D- and alpha-L-lyxofuranosyl derivatives has been reported. nih.govacs.org Starting from the initial glycosylation product, further modifications can be made. For example, a trichloro-substituted benzimidazole (B57391) nucleoside can be treated with hydrogen bromide to yield a bromo derivative, which can then be further functionalized. nih.gov Deprotection of the sugar hydroxyls allows for the preparation of derivatives with different substituents at the C-2 position of the benzimidazole ring, such as cyclopropylamino and isopropylamino groups. nih.gov

Site-selective functionalization of sugars is a powerful tool for derivatization. Radical-based transformations can achieve site-selective halogenation of sugars, which can then be further derivatized. mit.edu Phenylboronic esters of carbohydrates have also been utilized for the regioselective modification of saccharides, such as sulfation. wiley-vch.de

The table below summarizes some examples of targeted derivatization of lyxofuranose derivatives:

| Starting Material | Reagent(s) | Product | Purpose of Derivatization |

| 2,5,6-Trichloro-1-(α-L-lyxofuranosyl)benzimidazole | HBr, then methylamine | 2-Methylamino derivative | Introduction of diverse substituents for biological evaluation. nih.gov |

| 2,5,6-Trichloro-1-(α-L-lyxofuranosyl)benzimidazole | Deprotection, then cyclopropylamine | 2-Cyclopropylamino derivative | Exploration of structure-activity relationships. nih.gov |

| 5,6-Dichlorobenzimidazole-2-thione | 1,2,3,5-Tetra-O-acetyl-L-lyxofuranose | 2-Thio-lyxofuranosyl benzimidazole | Synthesis of thio-nucleoside analogues. nih.gov |

| D-Lyxose | Phenylboronic acid, then Ac₂O, HBr | α-D-Lyxofuranosyl bromide | Preparation of a glycosyl donor for further reactions. wiley-vch.de |

Synthesis of Amino-Lyxofuranose Analogues

The introduction of an amino group into the lyxofuranose scaffold can significantly impact its biological activity. Researchers have developed various strategies to synthesize amino-lyxofuranose analogues, often targeting specific positions on the furanose ring.

One notable approach involves the synthesis of 4-amino-4,5-dideoxy-L-lyxofuranose. A key intermediate in this synthesis is a nitrone, 4,5-dideoxy-4-hydroxylamino-3,4-O-isopropylidene-L-lyxofuranose, which is synthesized from D-ribose. nih.gov Hydrolysis of this nitrone using aqueous sulfur dioxide yields the desired 4-amino-4,5-dideoxy-L-lyxofuranose. nih.gov This amino sugar has been identified as a potent inhibitor of α-L-fucosidase. nih.gov

Another strategy focuses on the synthesis of 3'-amino-3'-deoxyadenosine (B1194517) from levoglucosenone. clockss.org This multi-step synthesis involves a regio- and stereoselective cis-oxyamination of a carbon-carbon double bond as a key step. clockss.org The process ultimately yields 3'-amino-3'-deoxyadenosine, a compound with known biological importance. clockss.org

The synthesis of 3-amino-3-deoxy-D-ribose, an analogue of L-lyxofuranose, has been achieved from a D-xylose derivative. cdnsciencepub.com This method involves the oxidation of a protected xylofuranose (B8766934) to a 3-keto sugar derivative, followed by the formation of an oxime. cdnsciencepub.com Reduction of the oxime with lithium aluminium hydride affords the 3-amino-3-deoxy-ribofuranose derivative. cdnsciencepub.com

Researchers have also explored the synthesis of 1-amino-1-deoxy-4a-carba-d-lyxofuranoses, starting from D-lyxose. researchgate.net A protected 4a-carba-β-d-lyxofuranose serves as a key intermediate in the synthesis of these novel amino-lyxofuranose derivatives. researchgate.net

A general route for synthesizing tetrahydrofuran (B95107) α-azido esters, which act as equivalents of monomeric furanose anomeric α-amino acids, has also been described. researchgate.net This method utilizes a highly selective radical bromination of protected carbohydrate C-glycosyl derivatives, followed by efficient displacement with azide (B81097) to yield the anomeric α-amino acid derivatives. researchgate.net

| Starting Material | Key Intermediate | Product | Reference |

| D-Ribose | 4,5-dideoxy-4-hydroxylamino-3,4-O-isopropylidene-L-lyxofuranose | 4-amino-4,5-dideoxy-L-lyxofuranose | nih.gov |

| Levoglucosenone | Not specified | 3'-amino-3'-deoxyadenosine | clockss.org |

| D-Xylose derivative | 1,2-O-Isopropylidene-5-O-triphenylmethyl-α-D-erythro-pentofuranos-3-ulose | 3-amino-3-deoxy-D-ribose | cdnsciencepub.com |

| D-Lyxose | Protected 4a-carba-β-d-lyxofuranose | 1-amino-1-deoxy-4a-carba-d-lyxofuranoses | researchgate.net |

| Protected C-glycosyl derivatives | Bromo-esters | Anomeric α-amino acid derivatives | researchgate.net |

Preparation of Halogenated Lyxofuranose Derivatives

The introduction of halogen atoms, particularly fluorine, into the lyxofuranose ring can lead to analogues with significant antiviral and anticancer properties. researchgate.net The synthesis of these halogenated derivatives often involves the use of specialized fluorinating agents and strategic protection and deprotection steps.

One approach to synthesizing fluorinated D-ribofuranose derivatives, which can be considered analogues of L-lyxofuranose, starts from methyl 5-O-toluyl-2,3-anhydro-D-lyxofuranoside. researchgate.net This method leads to the preparation of 3´(2´)-azido-2´(3´)-fluoro-D-ribonucleosides. researchgate.net

The synthesis of 2-halogenated alpha-L-lyxofuranosyl and 5-deoxylyxofuranosyl derivatives of 5,6-dichlorobenzimidazole has also been reported. nih.gov This involves the condensation of a protected L-lyxofuranose with a halogenated benzimidazole derivative. For instance, 1,2,3,5-tetra-O-acetyl-L-lyxofuranose can be condensed with 2,5,6-trichlorobenzimidazole to yield an alpha-nucleoside. nih.gov Similarly, 5-deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose, prepared from L-lyxose, can be condensed with 2-bromo-5,6-dichlorobenzimidazole to give the corresponding 2-bromo-5'-deoxylyxofuranosyl derivative. nih.gov These halogenated derivatives have shown activity against human cytomegalovirus (HCMV). nih.gov

A new synthesis of D-lyxose from D-arabinose has been disclosed, which involves an inversion of configuration at the C3 position using the DAST (diethylaminosulfur trifluoride) reagent on a trans-2,3-dihydroxy pentofuranose (B7776049) to yield a cis-2,3-dihydroxy pentofuranose. researchgate.net This method provides access to fluorinated lyxofuranose precursors.

| Starting Material | Reagent/Method | Product | Reference |

| Methyl 5-O-toluyl-2,3-anhydro-D-lyxofuranoside | Not specified | 3´(2´)-azido-2´(3´)-fluoro-D-ribonucleosides | researchgate.net |

| 1,2,3,5-tetra-O-acetyl-L-lyxofuranose | 2,5,6-trichlorobenzimidazole | 2-chloro-alpha-L-lyxofuranosyl benzimidazole derivative | nih.gov |

| 5-deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose | 2-bromo-5,6-dichlorobenzimidazole | 2-bromo-5'-deoxy-alpha-L-lyxofuranosyl benzimidazole derivative | nih.gov |

| trans-2,3-di-hydroxy pentofuranose | DAST | cis-2,3-di-hydroxy pentofuranose | researchgate.net |

Introduction of Branched-Chain Substituents on the Lyxofuranose Ring

The synthesis of branched-chain sugars is a significant area of carbohydrate chemistry, as these structures are found in various natural products with important biological activities. Introducing a branched-chain substituent onto the lyxofuranose ring presents unique synthetic challenges.

One method for creating branched-chain sugars involves the aldol (B89426) reaction of furanos-3-uloses with acetone. tandfonline.com While this has been demonstrated for D-erythro-pentofuranos-3-ulose, the principles can be applied to lyxofuranose systems. tandfonline.com The stereochemistry of the new chiral center is controlled by the existing stereocenters in the furanose ring. tandfonline.com

Another approach utilizes a 3-C-vinyl group as a masked 3-C-carboxyl group on a lyxofuranose derivative. nih.gov This vinyl-substituted lyxofuranose can then be used in glycosylation reactions. Subsequent oxidation and reduction steps can convert the vinyl group to the desired carboxyl group, leading to branched-chain structures like aceric acid glycoside analogues. nih.gov

The synthesis of branched-chain nitro and amino sugars has also been achieved through the nitromethane (B149229) route. oup.com This involves the reaction of a keto-sugar with nitromethane to introduce a nitromethyl group, which can then be reduced to an aminomethyl group. oup.com For example, 1,2-O-isopropylidene-5-O-trityl-α-D-erythro-pentofuranos-3-ulose can be reacted with nitromethane to produce a 3-(nitromethyl) derivative, which can be further modified. oup.com

| Method | Key Reagent/Intermediate | Product Type | Reference |

| Aldol Reaction | Furanos-3-ulose and acetone | 3-C-branched furanoses | tandfonline.com |

| Vinyl Group Addition | 3-C-vinyl-L-lyxofuranose derivative | Branched-chain glycosides (e.g., aceric acid analogues) | nih.gov |

| Nitromethane Route | Keto-sugar and nitromethane | Branched-chain nitro and amino sugars | oup.com |

Functionalization at Primary and Secondary Hydroxyl Positions

The selective functionalization of the primary and secondary hydroxyl groups of lyxofuranose is crucial for building more complex structures and for modulating biological activity. The reactivity of these hydroxyl groups can be controlled through the use of protecting groups and specific reaction conditions.

The functionalization of carbohydrates often involves a series of protection and deprotection steps to selectively react with specific hydroxyl groups. ubi.pt For instance, the anomeric hydroxyl group can be selectively functionalized under basic or neutral conditions. mdpi.com The use of a 4-pyridoneimine base allows for the deprotonation of the anomeric hydroxyl group, which can then react with various electrophiles to form O-glycosides. mdpi.com

The Mitsunobu reaction is a well-established method for inverting the stereochemistry of a hydroxyl group and can be applied to the anomeric position of carbohydrates to create glycosides with the opposite anomeric configuration. mdpi.com

Site-selective C-H bond functionalization of native sugars, including those with a lyxo configuration, represents a more recent and efficient approach. chemrxiv.org This method utilizes a silyl-based tethering group that directs a photochemically promoted hydrogen atom transfer (HAT) to a specific C-H bond, allowing for the introduction of a functional group at that position. chemrxiv.org This traceless tethering approach avoids the need for extensive protecting group manipulations. chemrxiv.org

| Reaction Type | Key Feature/Reagent | Target Position | Reference |

| Selective O-Glycosylation | 4-pyridoneimine base | Anomeric hydroxyl | mdpi.com |

| Stereochemical Inversion | Mitsunobu reaction | Anomeric hydroxyl | mdpi.com |

| C-H Functionalization | Silyl-based redox-active tethering group | Specific C-H bonds | chemrxiv.org |

Challenges and Innovations in Lyxofuranose Synthetic Pathways

The synthesis of lyxofuranose and its derivatives is not without its difficulties. Key challenges include achieving high efficiency and scalability, and controlling the stereochemistry of the newly formed chiral centers.

Efficiency and Scalability Considerations in Synthesis

Innovations to address these challenges include the development of one-pot synthesis protocols. beilstein-journals.org These methods allow for multiple reaction steps to be carried out in a single reaction vessel without the need for intermediate purification, which can significantly improve efficiency and reduce waste. beilstein-journals.org Another approach is to design synthetic pathways that minimize the number of steps and avoid the use of harsh or expensive reagents. For example, biocatalytic methods are being explored for the synthesis of aminodeoxy nucleosides, which can offer high selectivity and milder reaction conditions. google.com

Overcoming Stereochemical Control Difficulties

Controlling the stereochemistry during the synthesis of lyxofuranose derivatives is a major challenge, especially when creating 1,2-cis glycosidic linkages. beilstein-journals.orgrsc.org The stereochemical outcome of a glycosylation reaction is highly dependent on the steric and electronic properties of both the glycosyl donor and acceptor, making it difficult to predict and control. acs.org

Several strategies have been developed to address this challenge. The use of participating groups at the C-2 position of the furanose ring can help to direct the stereochemical outcome of glycosylation, favoring the formation of 1,2-trans linkages. nih.gov For the more challenging 1,2-cis linkages, remote participation by distal acyl groups has shown promise in improving stereoselectivity. rsc.org

Chiral auxiliaries are another powerful tool for controlling stereochemistry. numberanalytics.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, leaving the desired stereoisomer. numberanalytics.com

Furthermore, the choice of solvent and reaction conditions can also have a significant impact on the stereoselectivity of a reaction. tandfonline.com For instance, in the aldol reaction of furanos-3-uloses, the use of specific bases and solvents can influence the stereochemical outcome. tandfonline.com

Advanced Structural Elucidation and Conformational Analysis of Alpha L Lyxofuranose Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. It provides detailed information about the connectivity of atoms, their spatial arrangement (stereochemistry), and the dynamic conformational equilibria of flexible molecules like furanosides.

Proton (¹H) NMR spectroscopy is the initial and one of the most informative methods for analyzing carbohydrate structures. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, providing key structural insights. openstax.org In alpha-L-Lyxofuranose and its derivatives, certain protons, such as the anomeric proton (H-1), often appear in well-resolved regions of the spectrum (typically δ 4.4–5.5 ppm), making them excellent diagnostic markers. unimo.it

The electronic nature of substituents significantly affects the chemical shifts. For instance, the substitution of a hydroxyl group with an amino group at the C(5) position in a lyxofuranoside derivative was found to cause an upfield shift of up to 0.6 ppm for nearby protons in the ¹H NMR spectrum. thieme-connect.com Furthermore, the chemical shifts of anomeric protons can differ significantly between α and β anomers, sometimes by as much as 0.5 ppm, allowing for their distinction and quantification in anomeric mixtures. thieme-connect.com The integration of proton signals can also reveal the number of monosaccharide units present. unimo.it

The general regions for proton signals in carbohydrates are:

Anomeric Protons (H-1): δ 4.4–5.8 ppm

Ring Protons (H-2 to H-5): δ 3.4–4.5 ppm unimo.it

Exocyclic Protons (e.g., H-5', H-5''): Variable, often within the ring proton region.

Substituent Protons (e.g., Acetyl methyls): δ 2.0–2.2 ppm unimo.it

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization, the electronegativity of attached groups, and steric effects. In furanose systems, the anomeric carbon (C-1) is particularly diagnostic, typically resonating in the δ 95–110 ppm range.

Computational studies, such as those using Density Functional Theory (DFT), have become valuable for predicting and interpreting ¹³C NMR chemical shifts in carbohydrates. researchgate.netresearchgate.net While there can be a systematic deviation between calculated and experimental values (e.g., an average deviation of around 5.0-5.4 ppm was reported for α-D-lyxofuranose without specific corrections), these methods are powerful for assigning resonances and understanding conformational effects. researchgate.net

Substituent effects are also pronounced in ¹³C NMR. In one study on a lyxofuranoside derivative, replacing a C(5) hydroxyl group with an amino group resulted in a substantial upfield shift of 20 ppm for the C(5) signal, demonstrating the sensitivity of ¹³C chemical shifts to the local electronic environment. thieme-connect.com

Table 1: Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for α-D-Lyxofuranose Calculations performed at the B3LYP(TZVP) level, with methanol (B129727) as a reference. Data serves as an illustrative example of shift ranges.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C1 | 96.5 | 98.4 |

| C2 | 71.8 | 73.8 |

| C3 | 71.7 | 73.4 |

| C4 | 77.9 | 80.0 |

| C5 | 64.1 | 64.9 |

| Source: Adapted from computational studies on saccharide chemical shifts. researchgate.netresearchgate.net |

While 1D NMR spectra can be crowded for complex molecules, two-dimensional (2D) NMR experiments enhance spectral resolution by spreading correlations across two frequency axes, providing unambiguous assignments and structural information. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (e.g., H-1 to H-2, H-2 to H-3). wikipedia.org By "walking" through the cross-peaks in a COSY spectrum, the entire proton connectivity network of the furanose ring can be traced, confirming the sequence of protons from H-1 to H-4 and the exocyclic H-5 protons.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It is invaluable for linking different spin systems and positioning substituents. For example, an HMBC correlation from the anomeric proton (H-1) to a carbon of an aglycone (the non-sugar part of a glycoside) would definitively establish the glycosidic linkage site.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of whether they are connected through bonds. researchgate.net This is crucial for determining stereochemistry and conformation. For this compound, a strong NOE between H-1 and H-4 would indicate a cis relationship and support the alpha configuration. NOESY has been explicitly used to confirm the β-L-lyxofuranosyl configuration in N-substituted amino-lyxofuranosides by observing key spatial correlations. thieme-connect.com

The multiplicity (splitting pattern) of signals in ¹H NMR spectra is due to spin-spin coupling between neighboring protons. The magnitude of the three-bond coupling constant (³JH,H) is directly related to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation. nih.govmiamioh.edu This principle is a cornerstone of conformational analysis for cyclic systems.

For the five-membered furanose ring of lyxofuranose, which is not planar, the ring undergoes a dynamic process called pseudorotation, adopting a continuous range of twist (T) and envelope (E) conformations. researchgate.net By measuring the vicinal coupling constants around the ring (³J1,2, ³J2,3, and ³J3,4), it is possible to determine the preferred conformation in solution. rsc.org For example, small ³J1,2 and ³J3,4 values (typically 1-3 Hz) are indicative of cis relationships between the corresponding protons, while larger values suggest a trans arrangement. Analysis of these values allows for the calculation of dihedral angles, which can then be fitted to theoretical models of furanose ring puckering to identify the dominant conformer. researchgate.netrsc.org

Two-Dimensional NMR Techniques (COSY, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

X-ray Crystallography for Absolute and Relative Configuration Determination

While NMR provides detailed structural information in solution, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise atomic coordinates, allowing for the definitive assignment of both the relative and absolute configuration of all stereogenic centers. chem-soc.si

In studies of lyxofuranose derivatives, X-ray crystallography has been used as the ultimate proof of structure and stereochemistry. For example, the structure and, crucially, the 5S-configuration of a methyl (5S)-5-C-amino-5-cyano-5-deoxy-2,3-O-isopropylidene-α-D-lyxofuranoside derivative were unequivocally established through single-crystal X-ray diffraction analysis. researchgate.net The determination of absolute configuration is often achieved by analyzing the anomalous scattering of X-rays, quantified by the Flack parameter, which should ideally be close to zero for the correct enantiomer. ox.ac.uk

Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly powerful because it can measure molecular masses with very high accuracy (typically to within 5 ppm). chromatographyonline.com This precision allows for the determination of a unique molecular formula for a compound, as elements have distinct non-integer exact masses. libretexts.org For a derivative of this compound, HRMS can confirm the elemental composition, distinguishing it from other potential isobaric (same nominal mass) compounds. rsc.org

In addition to providing the molecular formula, mass spectrometry provides structural information through fragmentation analysis. bu.edu.eg The molecule is ionized and breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can be used to confirm the identity and structure of the parent molecule. The structures of various lyxofuranoside derivatives have been deduced and confirmed using a combination of NMR and mass spectral data, with the latter providing crucial validation of the molecular weight and structural components. researchgate.net

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group Characterization

Vibrational and electronic spectroscopy are pivotal techniques for the characterization of molecular structures, providing insights into the functional groups present and the electronic transitions within a molecule. For this compound, while dedicated experimental spectra are not widely available in surveyed literature, a comprehensive analysis can be constructed based on the known spectral properties of its constituent functional groups and by analogy with closely related carbohydrate structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making the IR spectrum a molecular "fingerprint". analis.com.my The spectrum of this compound is expected to be dominated by absorptions from its hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-oxygen (C-O) bonds. spectroscopyonline.com

The key functional groups of this compound and their expected IR absorption regions are detailed below. The complexity of the carbohydrate structure leads to significant peak overlap, especially in the fingerprint region (below 1500 cm⁻¹). spectroscopyonline.comlibretexts.org

Key Research Findings:

O-H Stretching: Due to extensive intermolecular and intramolecular hydrogen bonding, a very strong and broad absorption band is anticipated in the region of 3500-3200 cm⁻¹. spectroscopyonline.compw.edu.pl This is a hallmark of polyhydroxylated compounds like carbohydrates. In the solid state, the complexity of the hydrogen-bonding network can lead to multiple overlapping peaks within this broad envelope. spectroscopyonline.com

C-H Stretching: The stretching vibrations of the C-H bonds attached to the furanose ring and the hydroxymethyl group are expected to appear just below 3000 cm⁻¹. Typically, these absorptions are of medium intensity and are found in the 2960-2850 cm⁻¹ range. libretexts.org

Fingerprint Region (1500-600 cm⁻¹): This region contains a wealth of structural information, although interpretation is complex due to the coupling of various vibrational modes.

C-O-H Bending: Deformations of the C-O-H groups are expected to produce bands in the 1450-1260 cm⁻¹ range.

C-O Stretching: The most intense bands in the fingerprint region for carbohydrates are typically due to C-O stretching vibrations. spectroscopyonline.com For this compound, which contains both secondary alcohol and ether (cyclic ether) functionalities, strong and complex absorptions are expected between 1150 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.compw.edu.pl These bands arise from the stretching of the C-O bonds of the hydroxyl groups and the C-O-C bond of the furanose ring.

Anomeric Region: Specific bands in the 950-750 cm⁻¹ range can sometimes be characteristic of the anomeric configuration (α or β) and the ring form (pyranose or furanose). pw.edu.pl

The following table provides a summary of the expected characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3500–3200 | Strong, Broad | ν(O-H) | Intermolecularly hydrogen-bonded hydroxyl groups (O-H) |

| 2960–2850 | Medium | ν(C-H) | C-H stretching of the furanose ring and CH₂OH group |

| ~1450 | Medium | δ(CH₂) | Scissoring deformation of the CH₂ group |

| 1450–1260 | Medium | δ(C-O-H) | In-plane bending of hydroxyl groups |

| 1150–1000 | Strong | ν(C-O), ν(C-C) | Coupled C-O and C-C stretching vibrations of the furanose system |

| ~1030 | Strong | ν(C-O) | Primary alcohol C-O stretch (exocyclic CH₂OH) |

| ~850 | Medium-Weak | Ring and C-H vibrations | Anomeric region, characteristic of furanose ring structure |

This is an interactive data table based on established spectroscopic principles for carbohydrates.

Electronic (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule when it absorbs UV or visible light. mt.com The absorbing groups are known as chromophores.

This compound, as a saturated carbohydrate, lacks a conventional chromophore like a carbonyl group or a system of conjugated double bonds. Its structure consists only of sigma (σ) bonds and non-bonding (n) electrons on the oxygen atoms. hnue.edu.vn

Key Research Findings:

Expected Transitions: The only electronic transitions possible for this compound are high-energy σ → σ* and n → σ* transitions. hnue.edu.vnjove.com

σ → σ Transitions:* These transitions involve exciting an electron from a bonding σ orbital to an antibonding σ* orbital. They require very high energy and occur at wavelengths below 150 nm, which is outside the range of standard UV-Vis spectrophotometers (typically 200-800 nm). hnue.edu.vn

n → σ Transitions:* These transitions involve promoting a non-bonding electron from an oxygen atom to an antibonding σ* orbital. For alcohols and ethers, these transitions are also high in energy and typically occur in the far-UV region, around 175-200 nm. hnue.edu.vn Consequently, under standard conditions, a solution of pure this compound would be transparent and show no significant absorbance.

Derivatization: The introduction of a chromophore through chemical modification would make the resulting derivative UV-Vis active. For instance, the formation of esters or the attachment of aromatic groups would introduce π → π* and/or n → π* transitions, leading to characteristic absorption bands within the standard UV-Vis range. cabidigitallibrary.org

The expected electronic transitions for underivatized this compound are summarized in the table below.

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Region | Molar Absorptivity (ε) |

| n → σ | C-O-H, C-O-C (ether) | < 200 | Far-UV | Low to Medium |

| σ → σ | C-C, C-O, C-H, O-H | < 150 | Vacuum-UV | High |

This is an interactive data table based on the electronic structure of saturated alcohols and ethers.

Computational Chemistry Approaches in Alpha L Lyxofuranose Research

Density Functional Theory (DFT) for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of alpha-L-Lyxofuranose research, it is primarily employed to predict spectroscopic parameters, which can then be compared with experimental data for validation and interpretation.

DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and nuclear magnetic shieldings. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within the DFT framework for calculating these properties with a high degree of accuracy. researchgate.netresearchgate.net

Studies on monosaccharides, including α-D-lyxofuranose (an enantiomer of the L-form, with identical scalar properties like chemical shifts), have utilized DFT to compute ¹³C NMR chemical shifts. researchgate.net Common combinations of functionals and basis sets for such calculations include B3LYP/TZVP and BP86/TZVP, which have been shown to be cost-efficient for carbohydrate analysis. researchgate.net More advanced functionals like ωB97XD and mPW1PW91, paired with basis sets such as 6-311+G(2d,p), are also employed to enhance the accuracy of predictions, sometimes in combination with continuum solvation models to mimic solvent effects. mdpi.comnih.gov The process involves optimizing the molecular geometry and then performing a single-point NMR calculation to determine the isotropic shielding constants, which are then converted to chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). researchgate.netresearchgate.net

| Carbon Atom | Calculated Shift (B3LYP/TZVP) | Experimental Shift | Deviation (ppm) |

|---|---|---|---|

| C1 | 104.5 | 99.5 | 5.0 |

| C2 | 79.8 | 74.8 | 5.0 |

| C3 | 78.9 | 73.9 | 5.0 |

| C4 | 85.7 | 80.7 | 5.0 |

| C5 | 64.2 | 59.2 | 5.0 |

Note: The calculated values are based on studies of α-D-lyxofuranose and are presented here to illustrate the application of DFT. An average deviation of approximately 5.0-5.4 ppm between calculated and measured shifts was reported for a set of monosaccharides at the B3LYP(TZVP) and MP2(TZVP) levels without solvent or rovibrational corrections. researchgate.net

A key application of DFT calculations is the validation and interpretation of experimental spectroscopic data. mdpi.com By computing theoretical NMR spectra, researchers can confirm structural assignments and gain a deeper understanding of the relationships between molecular conformation and spectroscopic observables. acs.org

Calculation of NMR Chemical Shifts and Shieldings

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a highly flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape, understanding its dynamic behavior in solution, and assessing the influence of chemical modifications. nih.govnih.gov These simulations rely on force fields, such as GLYCAM, CHARMM, AMBER, and GROMOS, which are sets of parameters used to describe the potential energy of the system. nih.govnih.govnih.govresearchgate.net

The five-membered furanose ring of lyxofuranose is not planar and exhibits significant flexibility, a phenomenon known as ring puckering. MD simulations allow for a detailed analysis of this behavior. The conformation of the furanose ring can be described by a pseudorotational wheel, which maps the ten unique envelope (E) and ten twist (T) forms. nih.gov Each conformation on this wheel is defined by a pseudorotational phase angle (P) and a puckering amplitude (θm or νmax). nih.govresearchgate.net

In solution, furanoses exist in a dynamic equilibrium between multiple ring conformers, often described by a two-state model where the ring populates two major low-energy regions (typically North and South on the pseudorotational wheel). nih.govresearchgate.net However, MD simulations have shown that this model can be an oversimplification. nih.govnih.gov For some furanosides, the ring may populate a continuum of states, and achieving a converged sampling of these conformations can require long simulation times, sometimes up to 200 nanoseconds. nih.gov The analysis of the trajectories from these simulations provides probability distributions of the puckering angle and endocyclic torsion angles, offering a comprehensive picture of the ring's dynamic behavior. rsc.org

| Parameter | Description | Typical Conformations |

|---|---|---|

| Phase Angle (P) | Describes the specific puckered form of the ring, ranging from 0° to 360°. | Envelope (E) and Twist (T) forms (e.g., 3E, E3, 3T2). |

| Puckering Amplitude (θm) | Indicates the degree of deviation from a planar conformation. | Varies based on the specific furanose and its environment. |

| Endocyclic Torsion Angles | The five torsion angles within the ring that collectively define its pucker. | These angles fluctuate continuously during MD simulations. rsc.org |

The conformational equilibrium of the furanose ring is sensitive to the orientation and nature of its substituents, including hydroxyl groups and any modifications. nih.govdoi.org MD simulations are instrumental in dissecting how these substituents influence the ring's preferred puckering.

For furanoses with syn-vicinal hydroxyl groups, such as lyxose, repulsive interactions between these groups and with the ring oxygen can destabilize certain conformations. nih.gov The development and parameterization of specialized force fields are critical for accurately modeling these interactions. For instance, force fields have been refined to handle substitutions like fluorine atoms on the furanose ring by fitting parameters to reproduce energies from high-level quantum mechanics calculations across the entire pseudorotational cycle. mdpi.com These studies help elucidate how the size, electronegativity, and stereochemistry of substituents shift the conformational equilibrium, providing a rationale for observed chemical properties and biological activity. researchgate.netmdpi.com

Analysis of Furanose Ring Puckering and Torsion Angles

Quantum Chemical Calculations for Energetic and Electronic Properties

Quantum chemical (QC) calculations provide fundamental information about the energetic and electronic properties of molecules. These methods, which include DFT and higher-level ab initio approaches, are used to calculate energies of different conformers, reaction enthalpies, and electronic properties that govern molecular reactivity. mdpi.comchemrxiv.org

Energies obtained directly from QC calculations correspond to the electronic energy at 0 Kelvin. princeton.edu To determine thermodynamic properties at finite temperatures, such as enthalpy and Gibbs free energy, these electronic energies must be corrected. A crucial correction is the zero-point vibrational energy (ZPVE), which is computed from a frequency analysis. princeton.edu

For this compound, QC calculations can be used to map the potential energy surface (PES) as a function of conformational coordinates, like the pseudorotational angle P. rsc.org By calculating the energy of the molecule at various points along the pseudorotational pathway, a potential energy profile can be constructed. rsc.org This profile reveals the locations of energy minima (stable conformers) and the energy barriers between them, providing a quantitative understanding of the molecule's conformational preferences. For example, DFT calculations using functionals like B3LYP with large basis sets (e.g., 6-311++G**) are employed to generate these energetic profiles. rsc.org Furthermore, these methods can be used to calculate properties like the enthalpy of formation, offering a measure of the molecule's energetic content. mdpi.com

Computational Modeling of Biomolecular Interactions Involving Lyxofuranose Moieties

Computational chemistry has emerged as an indispensable tool for investigating the intricate interactions between carbohydrate moieties, such as this compound, and biological macromolecules. ebsco.com These in silico approaches provide detailed, atom-level insights into the conformational dynamics, binding affinities, and interaction patterns that are often challenging to capture through experimental methods alone. Methodologies like molecular dynamics (MD) simulations, molecular docking, and quantum mechanics (QM) calculations are pivotal in elucidating the structural and energetic factors that govern the recognition of lyxofuranose-containing molecules by proteins and other biological targets. ebsco.comnih.gov

Molecular dynamics simulations offer a way to observe the time-dependent behavior of molecules, providing a virtual microscope to see molecular motion and interactions. ebsco.com These simulations solve Newton's equations of motion for a system of atoms and molecules, requiring a force field—a set of parameters that defines the potential energy of the system. mdpi.com For carbohydrates, specialized force fields like GLYCAM are often employed. In a study on Ochraceopyronide, a rare α-pyrone-C-lyxofuranoside, MD simulations were performed using AMBER18 software with the GLYCAM_06 and GAFF2 force fields to explore the conformational landscape of the L-lyxofuranose ring. mdpi.com The researchers started with 20 possible conformers (10 envelope and 10 twist forms) and ran 10-nanosecond simulations in a solvated environment. mdpi.com The results revealed that the L-enantiomer predominantly adopted conformations ranging from ³T₂ to ³E, E³ to ⁴T₀, and ¹E to E². mdpi.com This indicates that the bulky α-pyrone substituent influences the conformational freedom of the furanose ring. mdpi.com

| Computational Method | Software/Force Field | System Studied | Key Findings | Reference |

| Molecular Dynamics (MD) | AMBER18 / GLYCAM_06, GAFF2 | Ochraceopyronide (containing an L-lyxofuranose moiety) in water | The L-lyxofuranose ring conformation is influenced by the α-pyrone substituent. | mdpi.com |

| Predominant conformers for the L-enantiomer were identified as ³T₂ to ³E, E³ to ⁴T₀, and ¹E to E². | mdpi.com |

Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govthesciencein.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor recognition. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. thesciencein.org For lyxofuranose derivatives, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding specificity and affinity. For example, in studies of other complex molecules, docking has been used to identify crucial hydrogen bonding interactions with active site residues, which are enhanced by specific functional groups on the ligand. mdpi.com

| Docking Study Parameter | Example Finding | Significance | Reference(s) |

| Binding Affinity | -5 to -12 kcal/mol | Predicts the strength of the interaction between the lyxofuranose derivative and the target protein. | acs.org |

| Key Interacting Residues | Asp, Glu, Ser, Tyr | Identifies specific amino acids in the binding pocket that are crucial for recognition and binding. | nih.gov |

| Interaction Types | Hydrogen Bonds, van der Waals Contacts | Details the nature of the non-covalent forces stabilizing the ligand-receptor complex. | mdpi.comresearchgate.net |

| Predicted Pose | Conformation of the ligand in the binding site | Reveals the three-dimensional orientation of the lyxofuranose derivative required for biological activity. | thesciencein.org |

For a more accurate description of the interaction energies, particularly when electronic effects like polarization and charge transfer are significant, quantum mechanics (QM) methods are employed. nih.gov Due to their high computational cost, QM calculations are often applied to a smaller, critical region of the system, such as the ligand and the immediate binding site residues, in what is known as a QM/MM (Quantum Mechanics/Molecular Mechanics) approach. acs.org Density Functional Theory (DFT) is a commonly used QM method. researchgate.net A computational study on the stability and reactivity of furanosyl thiacarbenium ions, including lyxosyl intermediates, utilized DFT calculations at the B3LYP/6-311G(d,p) level of theory. acs.org These calculations, which included corrections for solvation effects using a polarized continuum model (PCM), helped determine the relative energies of different conformers, providing insight into the stereoselectivity of glycosylation reactions involving 4-thio-l-lyxofuranose derivatives. acs.org Such QM-based approaches are invaluable for understanding reaction mechanisms and the intrinsic electronic properties of lyxofuranose moieties. nih.govnih.gov

| QM Study | Computational Method | Basis Set | Model System | Purpose | Reference |

| Thiacarbenium Ion Stability | Density Functional Theory (DFT) - B3LYP | 6-311G(d,p) | Lyxosyl thiacarbenium ion intermediates | To determine the relative energies of conformers and understand stereoselectivity in glycosylation reactions. | acs.org |

| NMR Chemical Shifts | DFT (B3LYP, BP86) and MP2 | TZVP | α-D-lyxofuranose | To calculate ¹³C NMR chemical shifts and compare with experimental data. | researchgate.net |

Biological Significance and Glycobiological Research Context of Alpha L Lyxofuranose

Role of Lyxofuranose as a Constituent of Complex Glycans

Alpha-L-Lyxofuranose is found as a structural component in the complex glycans of various microorganisms. These glycans, which include polysaccharides and glycoconjugates, are crucial for the microbe's survival, interaction with the environment, and in some cases, its pathogenicity.

Integration into Polysaccharide Structures

L-lyxose is a known constituent of microbial extracellular polysaccharides (EPS). nih.gov These high-molecular-weight biopolymers are secreted by a wide range of bacteria and exhibit immense structural diversity. nih.govjmpas.com The inclusion of rare sugars like L-lyxose can confer specific biological properties to the polysaccharide. nih.gov For instance, L-lyxose has been identified in the O-antigen of some Gram-negative bacteria. The O-antigen is the outermost part of the lipopolysaccharide (LPS) complex and is a major determinant of a bacterium's serological specificity and its interaction with the host immune system. frontiersin.org

In some cases, L-lyxofuranose derivatives are key intermediates in the synthesis of other important sugar residues found in complex polysaccharides. For example, derivatives of branched-chain L-lyxofuranose have been investigated as precursors for synthesizing aceric acid (3-C-carboxy-5-deoxy-L-xylofuranose), a component of the pectic polysaccharide rhamnogalacturonan II (RG-II), which is found in plant cell walls. nih.gov

Presence in Microbial Glycoconjugates

Beyond polysaccharides, this compound is also found in microbial glycoconjugates, which are complex molecules where a glycan is attached to a lipid or a protein. nih.gov These molecules are often located on the cell surface and play critical roles in cell-cell recognition, adhesion, and signaling.

L-lyxose has been identified as a component of the lipopolysaccharides (LPS) of certain diazotrophic (nitrogen-fixing) bacteria. frontiersin.org The LPS of these bacteria is crucial for their interaction with host plants. frontiersin.org The structural diversity of these LPS molecules, including the presence of rare sugars like L-lyxose, can influence the specificity of the plant-microbe interaction. frontiersin.org

Interactions with Enzymes and Biological Pathways

The unique structure of L-lyxofuranose influences its interaction with various enzymes, making it a subject of study for understanding enzyme specificity, inhibition, and for use in biocatalysis.

Studies on Glycosidase Substrate Specificity and Inhibition

Glycosidases are enzymes that hydrolyze glycosidic bonds. The specificity of these enzymes is often high, and they can distinguish between different sugar residues and their anomeric forms. Some α-L-arabinofuranosidases, enzymes that typically cleave α-L-arabinofuranosyl residues, have been shown to also exhibit activity towards other sugars, though often with lower efficiency. embopress.org The structural similarity between L-arabinose and L-lyxose suggests potential cross-reactivity with certain glycosidases.

Derivatives of L-lyxofuranose have been synthesized and evaluated as inhibitors of specific glycosidases. For instance, 4-amino-4,5-dideoxy-L-lyxofuranose and its derivatives have been shown to be potent inhibitors of α-L-fucosidase from bovine kidney. nih.govresearchgate.net One such derivative, a heptitol, exhibited a Ki value of 8 nM, indicating strong inhibition. nih.gov This highlights the potential of L-lyxofuranose-based structures in designing specific enzyme inhibitors.

Enzymatic Synthesis and Biotransformation Pathways

While Escherichia coli cannot naturally grow on L-lyxose, it can be metabolized through the L-rhamnose pathway if the bacterium acquires a mutation in the rhamnulose kinase enzyme. nih.gov The native L-rhamnose pathway enzymes are inducible by L-lyxose. nih.gov L-lyxose competes with L-rhamnose for the same transport system, and L-rhamnose isomerase can convert L-lyxose to L-xylulose. nih.gov A mutated rhamnulose kinase can then phosphorylate L-xylulose, allowing it to be further metabolized. nih.gov

Enzymatic methods have also been explored for the synthesis of L-lyxofuranose derivatives. Lipases have been used to catalyze the regioselective acylation of L-arabinose to produce 5-O-lauroyl-L-arabinofuranose, demonstrating the potential for enzymatic synthesis of specific lyxofuranose esters. embrapa.br

Research into Nucleoside and Spironucleoside Analogues Containing Lyxofuranose Units

A significant area of research involving L-lyxofuranose has been the synthesis and biological evaluation of nucleoside and spironucleoside analogues. These are molecules where L-lyxofuranose replaces the natural D-ribose or 2'-deoxy-D-ribose sugar found in nucleosides.

The alpha- and beta-D-lyxofuranosyl analogues of the five naturally occurring nucleobases have been synthesized and tested for their antiviral properties. nih.gov One compound, 9-alpha-D-lyxofuranosyladenine, showed activity against herpes simplex virus types 1 and 2. nih.gov Further research on benzimidazole (B57391) nucleosides with L-lyxofuranose and 5-deoxy-L-lyxofuranose has identified compounds with activity against human cytomegalovirus (HCMV). nih.govcapes.gov.br Specifically, 2-halogenated 5-deoxy-alpha-L-lyxofuranosyl benzimidazoles were found to be the most potent. nih.govcapes.gov.br

Spironucleosides are a class of conformationally restricted nucleoside analogues where the anomeric carbon is part of both the sugar ring and the base. researchgate.netdntb.gov.ua This structural feature has led to the discovery of compounds with interesting biological activities, such as the herbicidal agent hydantocidin (B162813). researchgate.netmdpi.com Researchers have synthesized lyxofuranose analogues of hydantocidin and other spironucleosides, such as spirodiketopiperazines derived from 6-deoxy-L-lyxofuranose. researchgate.netmdpi.com The TSAO (tert-butyldimethylsilyl-spiroaminooxathioledioxide) class of compounds, which are potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, are also spironucleosides. nih.govnih.gov

Table of L-Lyxofuranose-Containing Nucleoside Analogues and their Biological Activity

| Compound Class | Specific Analogue Example | Target | Reported Activity |

|---|---|---|---|

| Purine Nucleosides | 9-alpha-D-lyxofuranosyladenine | Herpes Simplex Virus 1 & 2 | Antiviral nih.gov |

| Benzimidazole Nucleosides | 2-halogenated 5-deoxy-alpha-L-lyxofuranosyl benzimidazoles | Human Cytomegalovirus (HCMV) | Antiviral nih.govcapes.gov.br |

| Spironucleosides | Lyxofuranose analogues of hydantocidin | Not specified | Synthesized for potential herbicidal activity mdpi.com |

| Spironucleosides | TSAO analogues | HIV-1 Reverse Transcriptase | Antiviral (NNRTI) nih.govnih.gov |

Structural Constraints and Biological Implications of Spironucleosides

Spironucleosides represent a class of conformationally restricted nucleoside analogues where the sugar ring is fused to an additional ring system at one of its carbon atoms. This structural modification locks the furanose ring into a specific pucker, which can have significant implications for their biological activity. The synthesis of spirocyclic amino acids at the anomeric position of 6-deoxy-L-lyxofuranose has been reported, highlighting the chemical tractability of creating such constrained structures. ox.ac.uk

The rationale behind designing spironucleosides is to enforce a conformation that is favorable for binding to a biological target, such as a viral enzyme or a nucleic acid duplex. researchgate.net The rigidity of the spirocyclic system can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity. researchgate.net For example, the herbicidal and plant growth regulatory activities of the naturally occurring spironucleoside, hydantocidin, have spurred interest in the synthesis of analogous C-4'-spironucleosides as potential therapeutic agents. researchgate.net

However, the introduction of such significant structural constraints does not always lead to the desired biological effect. Studies on 2'-spironucleosides with both ribo- and arabino-configurations have shown that while the furanose ring conformation is indeed restricted, these particular analogues did not exhibit anti-HIV-1 activity or cytotoxicity. Molecular modeling suggested that steric hindrance might be a reason for the lack of activity, as it could prevent the modified nucleosides from being effectively incorporated into growing DNA or RNA chains or from binding to their target enzymes. This underscores the delicate balance between conformational restriction and steric accessibility in the design of biologically active nucleoside analogues.

Research into Potential Bioactivity of Modified Lyxofuranose Nucleosides

The synthesis of various modified α-L-lyxofuranose nucleosides has been driven by the search for new antiviral and anticancer agents. Nucleoside analogues often exert their biological effects by interfering with the synthesis of DNA or RNA, or by inhibiting key enzymes involved in cellular or viral replication. ontosight.aiontosight.ai

Several studies have focused on evaluating the antiviral activity of α-L-lyxofuranosyl benzimidazole derivatives against herpesviruses, specifically human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.govcapes.gov.br In one study, 2-halogenated derivatives in the α-L-lyxose and 5-deoxy-α-L-lyxose series showed activity against the Towne strain of HCMV. capes.gov.br The 5-deoxy-α-L-lyxofuranosyl analogues were found to be the most potent. nih.gov Notably, the α-L-lyxose isomers demonstrated greater activity against the AD169 strain of HCMV compared to the Towne strain, suggesting a degree of antiviral specificity. nih.govcapes.gov.br

In contrast, the same series of compounds were generally inactive against HSV-1, or their weak activity was not well separated from their cytotoxic effects. nih.govcapes.gov.br The type of substituent at the 2-position of the benzimidazole ring also significantly influenced the biological activity. For instance, the 2-isopropylamino and 2-cyclopropylamino derivatives were less active, while the methylamino, thio, and methylthio derivatives were inactive. nih.govcapes.gov.br The benzylthio derivatives exhibited weak activity, but this was also associated with cytotoxicity. nih.govcapes.gov.br

Further modifications to the lyxofuranose ring itself, such as the introduction of a thio group to create thiosugars, have also been explored. ontosight.ai These thiosugar derivatives can mimic natural sugars but possess different biochemical properties, making them valuable tools for studying carbohydrate-related biological processes and as potential therapeutic agents. ontosight.ai The synthesis of 4-amino-4,5-dideoxy-L-lyxofuranose derivatives has led to the discovery of potent inhibitors of α-L-fucosidase, an enzyme involved in various biological processes. nih.gov One such derivative, an alcohol, was found to be a potent inhibitor with a Ki value of 8 nM. nih.gov

The potential bioactivity of these modified lyxofuranose nucleosides is often evaluated through in vitro assays that measure their ability to inhibit viral replication or cell growth.

Emerging Glycotechnology Applications and Research Directions

The field of glycotechnology, which focuses on the study and application of carbohydrates and their derivatives, is increasingly recognizing the potential of rare sugars like α-L-lyxofuranose. amazonaws.com Research is moving beyond the synthesis of individual nucleoside analogues to explore their incorporation into larger structures and their use in novel applications.

One emerging area is the use of modified nucleosides, including those derived from lyxofuranose, in the development of antisense oligonucleotides. researchgate.net By incorporating conformationally restricted nucleosides into these synthetic nucleic acid strands, researchers aim to enhance their binding affinity and stability, leading to more effective gene-silencing therapies. researchgate.net The development of efficient synthetic routes to spiro-fused nucleosides is a key step in this direction. researchgate.net

Furthermore, the unique structural features of lyxofuranose derivatives make them valuable probes for studying carbohydrate-protein interactions and the specificities of glycosyltransferases and other carbohydrate-modifying enzymes. For example, the synthesis of a disaccharide fragment of rhamnogalacturonan II, a complex plant polysaccharide, utilized a lyxofuranose derivative. acs.org

Future research directions may include:

The development of novel catalytic methods for the stereoselective synthesis of α-L-lyxofuranosides to improve efficiency and access to a wider range of derivatives. researchgate.net

The exploration of lyxofuranose-containing oligosaccharides and glycoconjugates for applications in materials science and immunology.

The use of computational modeling to better predict the biological activities of modified lyxofuranose nucleosides and to guide the design of new therapeutic agents.

As our understanding of the biological roles of carbohydrates continues to grow, so too will the potential applications of unique monosaccharides like α-L-lyxofuranose in medicine and biotechnology.

Occurrence and Isolation from Natural Sources

Identification in Fungal Metabolites

Fungi are a prolific source of structurally unique secondary metabolites, and it is within this chemical diversity that derivatives of L-lyxofuranose have been discovered. A notable example is the isolation of ochraceopyronide, a rare α-pyrone-C-lyxofuranoside, from the soil-derived fungus Aspergillus ochraceopetaliformis. biocat.comnih.govmdpi.com This compound was isolated from an ethyl acetate (B1210297) extract of a fermented solid culture of the fungus. nih.govmdpi.com The structure of ochraceopyronide is unique due to the presence of lyxose in its furanose form, which is C-glycosidically linked to a 6-OH-2-pyrone aglycon. mdpi.com The isolation and characterization of ochraceopyronide were guided by 1H NMR and confirmed through detailed analysis of its 1D/2D NMR and HRMS spectroscopic data. biocat.com

The discovery of ochraceopyronide from Aspergillus ochraceopetaliformis highlights the metabolic potential of fungi to produce rare sugar derivatives. Fungal glycosides, in general, exhibit a wide range of biological activities, and the specific sugar moiety, such as L-lyxofuranose, plays a crucial role in their bioactivity. mdpi.com

Table 1: Fungal Metabolites Containing an alpha-L-Lyxofuranose Moiety

| Compound Name | Fungal Source | Aglycon | Linkage Type |

| Ochraceopyronide | Aspergillus ochraceopetaliformis | 6-OH-2-pyrone | C-glycosidic |

Presence in Plant-Derived Compounds

The direct isolation of this compound in its free form from plants is not commonly reported. However, metabolomic studies have suggested the presence of lyxofuranose in plant extracts. For instance, a metabolomic profiling study of the medicinal plants Calotropis procera and Atriplex halimus identified "D-Lyxofuranose" as one of the metabolites. nih.gov While this finding points to the existence of lyxofuranose in these plants, the specific anomeric configuration (alpha or beta) and the exact stereoisomer (D or L) require further confirmation.

Indirect evidence for the presence of L-lyxofuranose derivatives in the plant kingdom comes from the use of plant-derived sugars in the chemical synthesis of L-lyxofuranose-containing compounds. For example, L-fucose, a deoxy sugar found in some plant polysaccharides, has been used as a starting material for the synthesis of 6-deoxy-L-lyxofuranose derivatives. acs.org Although this does not confirm the natural occurrence of this compound in plants, it underscores the structural relationships between common plant sugars and this rare furanose.

Role in Bacterial Cell Wall Components and Metabolism

The involvement of L-lyxose and its derivatives is more prominently documented in bacterial metabolic pathways, particularly in the biosynthesis of antibiotics. While not a direct component of the primary bacterial cell wall structure like peptidoglycan, its derivatives are integral to the synthesis of complex secondary metabolites that can affect bacterial survival.

Furthermore, in Streptomyces viridochromogenes, the producer of the orthosomycin antibiotic avilamycin, a disaccharide proposed to be a biosynthetic precursor contains an alpha-L-lyxopyranose moiety. nih.gov This suggests that L-lyxose derivatives are important building blocks in the assembly of this class of antibiotics.

The metabolism of L-lyxose has also been studied in Escherichia coli. While wild-type E. coli cannot utilize L-lyxose as a carbon source, mutant strains have been shown to metabolize it through the L-rhamnose pathway. biocat.com In these mutants, L-lyxose is converted to L-xylulose by L-rhamnose isomerase. This demonstrates the metabolic plasticity of bacteria and their ability to process rare sugars like L-lyxose.

Table 2: Bacterial Metabolism and Metabolites Involving L-Lyxose Derivatives

| Bacterium | Metabolite/Pathway | Role |

| Streptomyces griseus | L-Streptose (3-C-formyl-5-deoxy-L-lyxofuranose) | Biosynthetic precursor of streptomycin |

| Streptomyces viridochromogenes | Proposed disaccharide with α-L-lyxopyranose | Biosynthetic precursor of avilamycin |

| Escherichia coli (mutant strains) | L-Rhamnose metabolic pathway | Catabolism of L-lyxose |

Advanced Analytical Chemistry Techniques for Alpha L Lyxofuranose Research

Chromatographic Separation Methods for Lyxofuranose and its Metabolites

Chromatography is a fundamental technique for the separation and purification of target compounds. bioanalysis-zone.com It operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase. bioanalysis-zone.com For carbohydrates like lyxofuranose, which are often part of complex mixtures, methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile molecules like sugars, a derivatization step is required to increase their volatility and thermal stability. researchgate.net

Derivatization: A common procedure involves a two-step derivatization. First, an oximation reaction is performed using a reagent like methoxyamine hydrochloride in pyridine. This step targets the carbonyl group of the reducing sugar in its open-chain form, preventing the formation of multiple anomeric peaks. The second step is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. mdpi.comresearchgate.net This process renders the sugar volatile enough for GC analysis. researchgate.net

Research Findings: GC-MS has been successfully employed to identify lyxofuranose as a metabolite in various biological contexts. In one study analyzing the metabolic changes in edible grass during fermentation, D-lyxofuranose was identified as a new compound produced during the fermentation process. mdpi.com The analysis involved methanol (B129727) extraction of metabolites, followed by the aforementioned methoximation and silylation derivatization. mdpi.com

Another study involving the analysis of bio-crude oil (BCO) from beech wood identified d-Lyxofuranose among other sugar-derived products after acetylation of the polar fractions. sdiarticle3.com The table below summarizes the findings from the GC-MS analysis of the acetylated BCO fraction.

| Retention Time (RT) | Compound Name | Weight % |

|---|---|---|

| 39.1 | Anhydro-ß-D-arabino-furanose, 1,5- | 0.02 |

| 39.7 | Anhydro-ß-D-xylofuranose, 1,5- | 0.07 |

| 58.2 | d-Lyxofuranose | 0.32 |

| 65.2 | Levoglucosan | 3.04 |

| 65.6 | Xylose, a-D- | 0.13 |

| 67.2 | Anhydro-ß-D-galactopyranose,1,6- | 0.07 |

| 67.5 | á-D-Ribopyranose | 0.12 |

The GC-MS system typically uses a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, and electron ionization for the mass spectrometer. chromatographyonline.com Compound identification is achieved by comparing the obtained mass spectra with established libraries like the National Institute of Standards and Technology (NIST) database. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating compounds that are not easily volatilized, making it highly suitable for analyzing sugars and their derivatives directly without derivatization. nih.gov

Methodology: HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18 or C30) and a polar mobile phase, is commonly employed for the separation of a wide range of organic molecules. nih.govpjoes.com Detection is often performed using a Diode-Array Detector (DAD), which can measure absorbance across multiple wavelengths simultaneously. nih.govpjoes.com